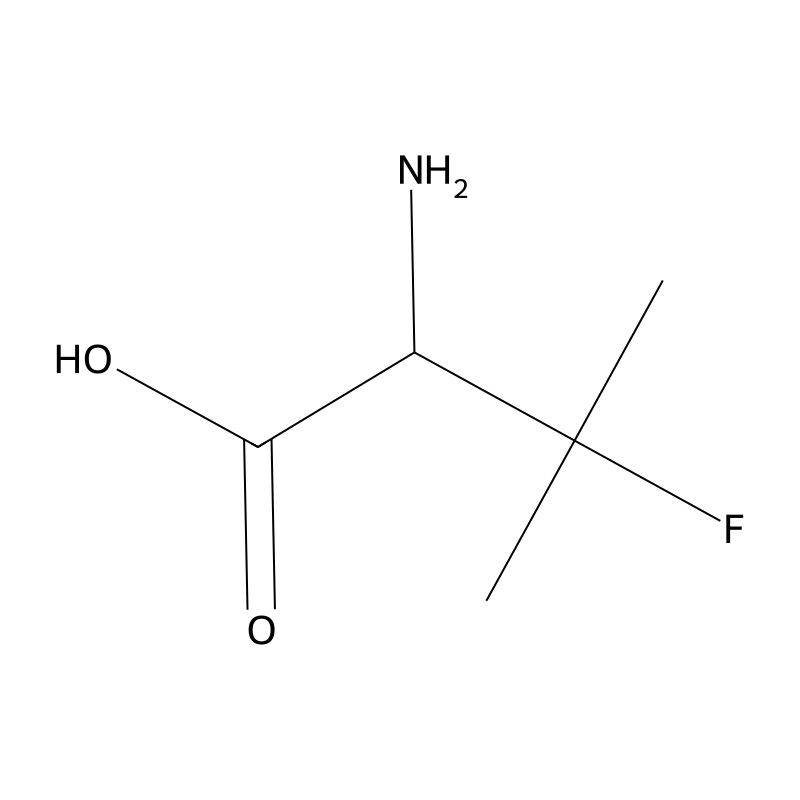3-Fluoro-DL-valine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Peptide Synthesis:
-Fluoro-DL-valine is primarily used in scientific research for the synthesis of peptides, which are chains of amino acids. The presence of the fluorine atom at the third carbon position introduces unique properties that can be beneficial for peptide design and function.
Stability
The fluorine atom enhances the stability of the peptide bond between 3-fluoro-DL-valine and neighboring amino acids, making the resulting peptide more resistant to degradation by enzymes. This can be crucial for studying peptides with specific biological activities that need to remain intact for extended periods. Source: Sigma-Aldrich product page for 3-Fluoro-DL-valine:
Conformational effects
The fluorine atom can also influence the conformation, or three-dimensional structure, of the peptide. This can be advantageous for designing peptides that bind to specific targets with high affinity and selectivity. Source: PubChem entry for 3-Fluoro-DL-valine:
3-Fluoro-DL-valine is a fluorinated derivative of the amino acid valine, characterized by the presence of a fluorine atom at the third carbon position of its side chain. Its empirical formula is C₅H₁₀FNO₂, and it has a molecular weight of 135.14 g/mol. The compound is known by its CAS number 43163-94-6 and has been identified as 2-amino-3-fluoro-3-methylbutyric acid. It typically appears as a white crystalline solid with a melting point around 250 °C (decomposing) .
- Altering protein folding and function due to the presence of fluorine.
- Interacting with enzymes or receptors differently compared to valine.
- Formation of Metal Complexes: It can form complexes with metals such as antimony, which can be studied using techniques like X-ray diffraction and infrared spectroscopy .
- Nucleophilic Substitution: The fluorine atom can be involved in nucleophilic substitution reactions, allowing for further derivatization of the compound.
- Peptide Bond Formation: As an amino acid, it can participate in peptide synthesis, contributing to the formation of polypeptides or proteins.
The biological activity of 3-Fluoro-DL-valine is notable in various contexts:
- Antimicrobial Properties: Similar fluorinated amino acids have shown potential antimicrobial effects, which may extend to 3-fluoro-DL-valine.
- Metabolic Studies: Its incorporation into proteins may affect metabolic pathways due to the unique properties conferred by the fluorine atom.
- Enzyme Inhibition: Fluorinated amino acids often serve as enzyme inhibitors, potentially altering enzyme kinetics and interactions within biological systems.
Several synthesis methods for 3-fluoro-DL-valine have been explored:
- Multi-step Synthesis: A common method involves a multi-step chemical reaction where starting materials undergo transformations to introduce the fluorine atom. For example, ammonia and magnesium sulfate in methanol can be utilized in one of the steps .
- Direct Fluorination: Another approach includes direct fluorination of DL-valine using fluorinating agents under controlled conditions to ensure selectivity at the desired position.
3-Fluoro-DL-valine has several applications across different fields:
- Pharmaceuticals: It is used in drug design and development due to its potential biological activity and ability to modify protein structures.
- Biochemistry Research: Researchers utilize it to study protein folding and function, particularly how modifications affect biochemical pathways.
- Agricultural Chemicals: Its properties may be leveraged in developing agrochemicals that require specific interactions with biological systems.
Studies on interaction mechanisms involving 3-fluoro-DL-valine focus on:
- Protein Interactions: Investigations into how this compound interacts with various proteins can reveal insights into its role in metabolic processes.
- Enzyme Kinetics: Understanding how it affects enzyme activity can provide valuable information for drug development and metabolic engineering.
3-Fluoro-DL-valine shares structural similarities with several other fluorinated amino acids. Here are some notable compounds for comparison:
| Compound Name | Structure | Unique Features |
|---|---|---|
| DL-Valine | C₅H₁₁NO₂ | Natural amino acid without fluorination |
| 2-Fluoro-DL-valine | C₅H₁₁FNO₂ | Fluorination at the second carbon |
| 4-Fluoro-DL-valine | C₅H₁₁FNO₂ | Fluorination at the fourth carbon |
| 3-Chloro-DL-valine | C₅H₁₁ClNO₂ | Chlorinated variant affecting different properties |
Uniqueness of 3-Fluoro-DL-valine:
- The presence of a fluorine atom at the third position distinguishes it from both its non-fluorinated counterpart (DL-Valine) and other fluorinated variants, potentially influencing its solubility, reactivity, and biological interactions.







